N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide
Description
This compound is a heterocyclic derivative featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 1,3-benzodioxole substituent and a sulfone group (5,5-dioxide). The 1,3-benzodioxol-5-yl substituent introduces electron-rich aromaticity, which may influence bioavailability and metabolic stability compared to simpler phenyl analogs.
Properties
Molecular Formula |
C16H18N2O5S2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]butanamide |
InChI |
InChI=1S/C16H18N2O5S2/c1-2-3-15(19)17-16-18(11-7-25(20,21)8-14(11)24-16)10-4-5-12-13(6-10)23-9-22-12/h4-6,11,14H,2-3,7-9H2,1H3 |
InChI Key |
FBFFJGYAKZXUJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide typically involves multiple steps, starting with the preparation of intermediate compounds One common route involves the reaction of 1,3-benzodioxole with appropriate thiazole precursors under controlled conditions to form the core structure
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on synthesis, physicochemical properties, and structural motifs.
Structural and Functional Group Comparison
Key Observations :
- The target compound’s sulfone group distinguishes it from thiadiazole derivatives (e.g., Compound 6) and thiazolidinones (), which lack this electron-withdrawing moiety.
- The 1,3-benzodioxol-5-yl group provides steric bulk and lipophilicity compared to simpler phenyl or methylphenyl substituents in analogs like 4g .
Key Observations :
- The target compound’s synthesis likely requires sulfonation to introduce the 5,5-dioxide group, a step absent in thiadiazole/thiazolidinone analogs.
- Reactions in emphasize active methylene compound condensations (e.g., acetylacetone), while employs peptide-like coupling reagents, reflecting divergent synthetic strategies .
Physicochemical and Spectroscopic Properties
Key Observations :
- The target compound’s sulfone group would exhibit strong IR absorption near 1300–1350 cm⁻¹ (S=O), a feature absent in non-sulfonated analogs .
- High melting points (e.g., 290°C for 8a) correlate with increased rigidity and intermolecular interactions, suggesting the target compound may exhibit similar thermal stability due to its fused ring system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
